1,3,4,6-Tetragalloylglucose

描述

Overview of Hydrolyzable Tannins in Plant Secondary Metabolism

Plants produce a vast array of chemical compounds, broadly categorized as primary and secondary metabolites. While primary metabolites are essential for growth and development, secondary metabolites are involved in the plant's interaction with its environment, including defense mechanisms. researchgate.net Tannins are a major group of plant secondary metabolites, known for their ability to precipitate proteins. researchgate.netslideshare.net They are complex polyphenolic compounds with high molecular weights. researchgate.netyoutube.com

Tannins are broadly classified into two main groups: hydrolyzable tannins and condensed tannins. researchgate.netslideshare.net Hydrolyzable tannins, as their name suggests, can be broken down (hydrolyzed) by acids or enzymes into a sugar or polyol core and a phenolic acid, such as gallic acid or ellagic acid. slideshare.netmdpi.com These tannins are esters of a monosaccharide, typically D-glucose, and phenolic acids. researchgate.net They are generally found in lower concentrations in plants compared to condensed tannins. researchgate.net

Classification and Structural Diversity of Gallotannins

Hydrolyzable tannins are further subdivided into gallotannins and ellagitannins. mdpi.comtaylorandfrancis.com Gallotannins are the simpler form and are polyesters of gallic acid and a polyol core, most commonly glucose. taylorandfrancis.comnih.gov Upon hydrolysis, they release gallic acid and glucose. mdpi.com The structural diversity of gallotannins arises from the number and position of the galloyl groups (derived from gallic acid) attached to the glucose core. nih.gov

The number of galloyl groups can vary, leading to compounds like monogalloylglucose (one galloyl group), digalloylglucose (two galloyl groups), trigalloylglucose (three galloyl groups), and tetragalloylglucose (four galloyl groups). nih.gov The fully substituted form is 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), which is considered a prototypical "complex" galloylglucose. nih.govnih.gov Further complexity can arise from the formation of depside bonds, where additional galloyl units are attached to existing galloyl groups. nih.gov

Positional Isomers of Tetragalloylglucose: Focus on 1,3,4,6-Tetragalloylglucose

Tetragalloylglucose exists as several positional isomers, which differ in the specific hydroxyl groups of the glucose molecule that are esterified with gallic acid. The specific arrangement of these galloyl groups significantly influences the molecule's chemical and biological properties.

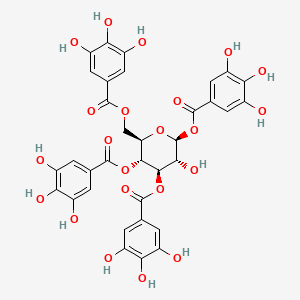

One such isomer is 1,3,4,6-tetragalloylglucose . In this molecule, the galloyl groups are attached to the carbons at positions 1, 3, 4, and 6 of the glucose core. The systematic name for this compound is (2R,3R,4R,5R)-5-(hydroxymethyl)-3,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl 3,4,5-trihydroxybenzoate. Its chemical formula is C34H28O22. nih.gov

Other known positional isomers of tetragalloylglucose include 1,2,3,6-tetragalloylglucose and 1,2,4,6-tetra-O-galloyl-β-D-glucose. nih.govresearchgate.net The synthesis of these compounds in plants is a highly specific enzymatic process. nih.gov

Significance of 1,3,4,6-Tetragalloylglucose in Phytochemistry and Biological Research

The study of specific gallotannin isomers like 1,3,4,6-tetragalloylglucose is crucial for several reasons. The precise location of the galloyl groups can dramatically alter the molecule's three-dimensional structure, which in turn affects its interactions with biological targets such as proteins and enzymes.

Research into various tetragalloylglucose isomers has revealed a range of biological activities. For instance, 1,2,3,6-tetragalloylglucose has been shown to induce apoptosis in tumor cells and inhibit certain viral enzymes. medchemexpress.com Another isomer, 1,2,4,6-tetra-O-galloyl-β-D-glucose, has demonstrated potential as an anti-hepatitis B virus agent. researchgate.net While specific research on the biological activities of 1,3,4,6-tetragalloylglucose is less abundant in readily available literature compared to its isomers, the general bioactivities attributed to gallotannins—such as antioxidant, anti-inflammatory, and anticancer effects—provide a strong rationale for its investigation. taylorandfrancis.comresearchgate.net The unique stereochemistry of 1,3,4,6-tetragalloylglucose suggests it may possess distinct biological properties worthy of further exploration.

属性

分子式 |

C34H28O22 |

|---|---|

分子量 |

788.6 g/mol |

IUPAC 名称 |

[(2R,3R,4R,5R,6S)-5-hydroxy-3,4,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C34H28O22/c35-14-1-10(2-15(36)23(14)43)30(48)52-9-22-28(54-31(49)11-3-16(37)24(44)17(38)4-11)29(55-32(50)12-5-18(39)25(45)19(40)6-12)27(47)34(53-22)56-33(51)13-7-20(41)26(46)21(42)8-13/h1-8,22,27-29,34-47H,9H2/t22-,27-,28-,29-,34+/m1/s1 |

InChI 键 |

NRQJFEDEWHTAPZ-UGUGPVJNSA-N |

手性 SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

规范 SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

产品来源 |

United States |

Natural Occurrence and Distribution of 1,3,4,6 Tetragalloylglucose

Botanical Sources and Plant Families

The presence of tetragalloylglucose isomers has been identified in a diverse range of plant families. These compounds are notable constituents in species belonging to the Cornaceae, Juglandaceae, Fagaceae, Phyllanthaceae, Anacardiaceae, and Paeoniaceae families.

Research has pinpointed several species as sources of tetragalloylglucose isomers.

Cornus officinalis (Japanese Cornelian Dogwood): This species, belonging to the Cornaceae family, is a confirmed source of 1,2,4,6-tetra-O-galloyl-β-D-glucose.

Juglans mandshurica (Manchurian Walnut): While direct analysis of J. mandshurica is limited in available literature, the related species Juglans regia (Persian walnut) has been shown to contain the isomer 2,3,4,6-tetragalloylglucose science.gov. Walnut species are generally known for their rich tannin content.

Quercus glauca (Ring-cupped Oak): Oaks are renowned for their high tannin content britannica.com. While direct isolation from Q. glauca is not specified in the search results, the acorns of various Quercus species are known to contain a significant amount of gallotannins mdpi.comidpan.poznan.pl. The biosynthesis of more complex gallotannins in other oaks, such as Quercus robur, involves tetragalloylglucose isomers as intermediate substrates cir-safety.org.

Phyllanthus emblica (Indian Gooseberry): A well-known medicinal plant from the Phyllanthaceae family, P. emblica has been shown to contain 1,2,4,6-tetra-O-galloyl-β-D-glucose nih.gov.

Rhus chinensis Mill. (Chinese Sumac): This plant from the Anacardiaceae family is a major source of gallotannins, which are particularly concentrated in the galls formed on its leaves. These galls, known as Chinese nutgall, are rich in various polygalloylglucoses, including tetragalloylglucose britannica.comontosight.aiwikipedia.org.

Paeonia suffruticosa (Tree Peony): Various organs of the tree peony flower contain a complex mixture of gallotannins, including penta- and hexa-O-galloyl-glucose nih.gov. While one study identified 1,2,3,4,6-Trigalloyl-β-D-glucose in the flower petals of a specific cultivar, strong evidence for tetragalloylglucose is less defined compared to other gallotannins in this species sdkx.net. The root bark is also a known source of various phenolic compounds nih.gov.

Tetragalloylglucose and its related compounds are not uniformly distributed throughout the plant. Their concentration varies significantly between different tissues and organs, often accumulating in parts that require enhanced protection.

Seeds: The seeds of Cornus officinalis are a primary site of accumulation for 1,2,4,6-tetra-O-galloyl-β-D-glucose.

Leaves and Branches: In Phyllanthus emblica, 1,2,4,6-tetra-O-galloyl-β-D-glucose has been isolated from the fresh leaves and branches.

Galls: Rhus chinensis is a unique case where the highest concentration of gallotannins, including tetragalloylglucose, is found in galls formed on the leaves in response to aphid infestation britannica.comwikipedia.orgasianplant.net.

Pellicle (Seed Skin): In the related walnut species, Juglans regia, 2,3,4,6-tetragalloylglucose was identified in the pellicle of the nut science.gov.

Flowers: The flowers of Paeonia suffruticosa show a differential distribution of gallotannins, with the calyx and ovary containing higher concentrations of gallic acid derivatives like hexa-O-galloyl-glucose compared to the petals and stamen nih.gov.

Root Bark: The root bark of Paeonia suffruticosa is a known source of various medicinal compounds, including tannins and other phenolics nih.govwikipedia.org.

Acorns: In the Quercus genus, acorns are a significant reservoir of hydrolyzable tannins mdpi.comresearchgate.net.

Table 1: Botanical Sources and Tissue Distribution of Tetragalloylglucose Isomers

Geographical and Ecological Distribution Patterns

The plants that produce tetragalloylglucose are distributed across various climates and geographical regions, primarily in Asia. Their habitats range from temperate forests to tropical and subtropical zones.

Cornus officinalis : This deciduous shrub or small tree is native to China, Japan, and Korea missouribotanicalgarden.orgwikipedia.org. It is typically found in forests, at the margins of forests, and on mountain slopes ncsu.edu. It prefers acidic, well-drained soils and grows in full sun to partial shade, with a preference for cooler summer climates missouribotanicalgarden.org.

Juglans mandshurica : Known as the Manchurian walnut, this species is native to the Eastern Asiatic Region, including China, the Russian Far East, North Korea, and South Korea wikipedia.org. It typically grows in mixed forests on mountain slopes or in valleys at elevations between 500 and 2,800 meters treesandshrubsonline.org. The tree is exceptionally hardy and grows rapidly wikipedia.org.

Quercus glauca : The ring-cupped oak has a wide distribution across eastern and southern Asia, from the Himalayas to Japan and Vietnam ontosight.aiworldagroforestry.orgtheferns.info. It is a component of evergreen broad-leaved forests and mixed mesophytic forests in warmer temperate and subtropical zones, occurring at altitudes from 100 to 3,100 meters worldagroforestry.orgtheferns.info. It thrives in moist locations, on various soils including clay and sandstone, and prefers good illumination as it matures worldagroforestry.orgfeedipedia.org.

Phyllanthus emblica : Indian gooseberry is widely distributed throughout tropical and subtropical nations, including India, China, and across Southeast Asia asianplant.netfrontiersin.orgwikipedia.org. It is endemic to the region and grows in dry, mixed, or open forests, as well as along roadsides and in village groves, at elevations from sea level up to 1,500-2,300 meters frontiersin.orgusc.edupfaf.org. The plant is light-demanding and drought-resistant usc.edu.

Rhus chinensis Mill. : Chinese sumac is common throughout East and South Asia, from India and the Himalayas across China to Japan, Korea, and Southeast Asia wikipedia.orgasianplant.nettreesandshrubsonline.org. It grows in a variety of habitats, including lowland to montane forests, often on open sites and along streams, at elevations up to 2,800 meters asianplant.nettheferns.info. It can spread by suckers and tolerates hot, dry sites ncsu.edu.

Paeonia suffruticosa : The tree peony is native to Central and Southern China wikipedia.orgoregonstate.edu. It is an ancient cultigen that grows in scrubland in mountains and on cliffs pfaf.org. In cultivation, it prefers moist, well-drained, fertile soils and can grow in full sun to light shade, but requires protection from strong winds due to its brittle stems pfaf.orgncsu.edu.

Table 2: Geographical and Ecological Distribution of Source Plants

Biosynthetic Pathways and Enzymology of 1,3,4,6 Tetragalloylglucose

Precursors and Early Stages of Gallotannin Biosynthesis

The journey to complex gallotannins begins with fundamental precursors derived from primary metabolic pathways. The key building blocks are gallic acid and a glucose molecule, which are brought together in an initial esterification reaction.

Gallic Acid: The formation of gallic acid is reported to occur via the shikimate pathway, originating from the intermediate 5-dehydroshikimate. frontiersin.orgnih.gov This pathway is a crucial link between primary carbohydrate metabolism and the biosynthesis of a vast array of aromatic compounds in plants.

UDP-glucose: For the initial galloylation to occur, glucose must be in an activated form. Uridine diphosphate (B83284) glucose (UDP-glucose) serves this role, providing the necessary energy for the first esterification step. frontiersin.orgnih.gov

β-glucogallin: The first committed step in gallotannin biosynthesis is the esterification of gallic acid and UDP-glucose to form 1-O-galloyl-β-D-glucose, more commonly known as β-glucogallin. frontiersin.orgnih.govmdpi.comutu.fi This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT). mdpi.com β-glucogallin is a pivotal intermediate; it not only serves as the initial acceptor molecule for subsequent galloylations but also functions as the primary acyl donor for these reactions. nih.govutu.finih.gov

Sequential Galloylation Steps on the Glucose Core

Following the synthesis of β-glucogallin, a series of galloylation reactions occur with strict position-specificity, leading to the gradual build-up of galloyl esters on the glucose core. nih.govnih.gov This sequential addition is not random but follows a preferred metabolic sequence, ultimately leading to the highly substituted 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose), which is the precursor to both more complex gallotannins and ellagitannins. nih.govnih.gov

The pathway to pentagalloylglucose (B1669849), and by extension 1,3,4,6-tetragalloylglucose, proceeds through a series of defined di-, tri-, and tetragalloylglucose intermediates. researchgate.net Enzymatic studies, particularly in oak (Quercus) and sumac (Rhus typhina), have elucidated a principal metabolic route. nih.govnih.gov The generally accepted sequence involves the following key intermediates:

1,6-Digalloylglucose: This is formed from two molecules of β-glucogallin, where one acts as the galloyl donor and the other as the acceptor. utu.fiwikipedia.org

1,2,6-Trigalloylglucose: The pathway continues with the galloylation of 1,6-digalloylglucose at the C-2 position. utu.finih.govwikipedia.org

1,2,3,6-Tetragalloylglucose: This intermediate is formed by the specific galloylation of 1,2,6-trigalloylglucose. utu.finih.gov It is a crucial substrate for the final galloylation step that produces pentagalloylglucose. nih.govwikipedia.orgwikipedia.org

While 1,2,3,6-tetragalloylglucose is a key intermediate in the main pathway to pentagalloylglucose, other isomers like 1,2,4,6-tetragalloylglucose and the target compound 1,3,4,6-tetragalloylglucose also exist. nih.govresearchgate.netnih.gov The formation of these various isomers is dictated by the regioselectivity of the specific galloyltransferases present in the plant species. For instance, an enzyme has been identified that specifically uses 1,2,3,6-tetragalloylglucose as an acceptor, while the 1,2,4,6-isomer is not a substrate for this particular enzyme. nih.gov This highlights the high degree of specificity that governs the final structure of the gallotannins produced.

Table 1: Key Intermediates in Gallotannin Biosynthesis

| Compound Name | Role in Pathway |

|---|---|

| β-Glucogallin | Initial substrate and primary acyl donor |

| 1,6-Digalloylglucose | Second intermediate in the main pathway |

| 1,2,6-Trigalloylglucose | Third intermediate in the main pathway |

| 1,2,3,6-Tetragalloylglucose | Direct precursor to pentagalloylglucose |

| 1,2,3,4,6-Pentagalloylglucose | Central precursor for all hydrolyzable tannins |

Enzymatic Regulation and Characterization of Galloyltransferases

The biosynthesis of 1,3,4,6-tetragalloylglucose and other gallotannins is orchestrated by a family of enzymes known as galloyltransferases. These enzymes are responsible for the controlled, stepwise addition of galloyl units to the glucose core.

A defining feature of gallotannin biosynthesis is the remarkable specificity and regioselectivity of the acyltransferases. utu.fi The substitution of hydroxyl groups on the glucose molecule is not a random process but follows a highly ordered sequence: 1-galloyl → 6-galloyl → 2-galloyl → 3-galloyl → 4-galloyl. utu.fi This strict positional specificity ensures the formation of defined intermediates. utu.fi

Enzymatic studies have demonstrated this high degree of selectivity. For example, the enzyme responsible for converting 1,2,6-trigalloylglucose to 1,2,3,6-tetragalloylglucose also catalyzed the galloylation of another isomer, 1,3,6-trigalloylglucose, to the same product, but with a 12-fold higher efficiency, suggesting a preferred pathway. utu.fi Similarly, the enzyme that forms pentagalloylglucose specifically requires 1,2,3,6-tetra-O-galloyl-β-D-glucose as the acceptor molecule and will not act on the 1,2,4,6-isomer. nih.gov This enzymatic precision is fundamental to the biosynthesis of specific gallotannin structures.

The key enzymes in this pathway are β-glucogallin-dependent galloyltransferases (EC 2.3.1.90, EC 2.3.1.143). wikipedia.orgwikipedia.org These enzymes utilize β-glucogallin as the high-energy galloyl donor for the esterification reactions. nih.govnih.gov

One such well-characterized enzyme is the β-glucogallin:1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase from oak (Quercus robur) leaves. nih.gov This acyltransferase catalyzes the final step in the formation of the central precursor, pentagalloylglucose. nih.gov It has been partially purified and characterized, revealing an approximate molecular weight of 260 kDa and optimal activity at pH 6.3 and 40°C. nih.gov The enzyme exhibits Michaelis-Menten kinetics with Km values of 2.3 mM for the acyl donor (β-glucogallin) and 1.0 mM for the acceptor (1,2,3,6-tetragalloylglucose). nih.gov

In strawberry, a serine carboxypeptidase-like acyltransferase (SCPL-AT) was identified as a hydrolyzable tannin synthase (HTS) that catalyzes the continuous galloylation of glucose to form simple gallotannins. oup.com This highlights that different families of enzymes can be involved in these pathways across different plant species.

Table 2: Properties of a Characterized Galloyltransferase

| Enzyme Name | β-glucogallin:1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase |

|---|---|

| Source | Quercus robur (Pedunculate Oak) leaves |

| Reaction | 1,2,3,6-Tetragalloylglucose + β-Glucogallin → 1,2,3,4,6-Pentagalloylglucose + Glucose |

| Acyl Donor | β-Glucogallin |

| Acyl Acceptor | 1,2,3,6-Tetragalloylglucose |

| Optimal pH | 6.3 |

| Optimal Temp | 40°C |

| Km (β-Glucogallin) | 2.3 mM |

| Km (Tetragalloylglucose) | 1.0 mM |

Transcriptomic and Metabolomic Profiling of Biosynthetic Pathways

While enzymatic studies have laid the foundation for understanding gallotannin biosynthesis, the molecular-level regulation has remained less clear. researchgate.net Modern "omics" technologies, such as transcriptomics and metabolomics, are now providing deeper insights into the genes and regulatory networks controlling this pathway. nih.govnih.gov

By combining high-throughput RNA sequencing (transcriptomics) with liquid chromatography-mass spectrometry (metabolomics), researchers can correlate the expression levels of specific genes with the accumulation of specific metabolites. nih.govnih.gov For example, in a study on strawberry, a combined analysis identified genes for a UDP-glucosyltransferase (UGT84A22), SCPL-acyltransferases (SCPL-ATs), and carboxylesterases (CXEs) as key players in hydrolyzable tannin synthesis. oup.com The expression of these genes was correlated with the levels of gallotannin precursors and products. oup.com

In another study on Lonicera macranthoides, an integrated analysis identified a "core set" of genes strongly correlated with the biosynthesis of related phenolic compounds. nih.gov Such studies allow for the identification of candidate genes encoding the galloyltransferases and other enzymes in the pathway, moving beyond what can be discovered through protein purification alone. oup.com These approaches provide a comprehensive view of the metabolic flux and regulatory control points within the gallotannin biosynthetic network, paving the way for a more complete understanding of how the synthesis of compounds like 1,3,4,6-tetragalloylglucose is controlled in plants. nih.govresearchgate.net

Extraction, Isolation, and Purification Methodologies for Research Applications

Advanced Solvent-Based Extraction Techniques (e.g., Ultrasound-Assisted Extraction)

The initial step in obtaining 1,3,4,6-Tetragalloylglucose from plant matrices often involves an efficient extraction method to liberate the compound from the cellular structure. Ultrasound-Assisted Extraction (UAE) is a highly effective and modern technique for this purpose. This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates powerful microjets and shockwaves that disrupt cell walls, facilitating the release of intracellular contents into the solvent. mdpi.com This process significantly enhances the mass transfer of the target compound from the solid phase to the liquid phase. phcogj.com

The primary advantages of UAE over traditional methods like maceration include reduced extraction time, lower solvent consumption, and increased extraction efficiency, often at lower temperatures, which helps to minimize the thermal degradation of sensitive compounds like gallotannins. phcogj.com The selection of solvent is critical; mixtures of ethanol (B145695) and water are commonly employed. For instance, a 50:50 ethanol-water solvent has been used effectively for extracting similar gallotannins. nih.gov The use of ultrasonic waves creates a mechanical effect that allows for greater penetration of the solvent into the sample matrix, thereby increasing the contact surface area and accelerating the diffusion of the solute. phcogj.com

Chromatographic Isolation and Purification Strategies

Following crude extraction, a series of chromatographic techniques are required to isolate 1,3,4,6-Tetragalloylglucose from the complex mixture of other phytochemicals.

Resin Enrichment and Reverse-Phase Silica-Gel Purification

Initial purification and enrichment often involve column chromatography using various types of resins. Macroporous resins or specialized gels like Sephadex LH-20 are frequently used to separate phenolic compounds from other components in the crude extract. maxapress.com These materials separate molecules based on polarity and size, allowing for the enrichment of the gallotannin fraction.

Subsequently, reverse-phase silica-gel chromatography is employed for finer separation. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase. sigmaaldrich.combeilstein-journals.org Compounds are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer. This step is crucial for separating different classes of galloylglucose isomers from one another. maxapress.com For example, reverse-phase silica (B1680970) gel with a particle size of 230–400 mesh is a common choice for this type of column chromatography. beilstein-journals.org

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity required for research applications, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the definitive final step. thermofisher.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to process larger quantities of the enriched sample.

A typical Prep-HPLC setup for purifying gallotannins would involve a reverse-phase column (e.g., C18) and a gradient mobile phase, commonly consisting of acetonitrile (B52724) and acidified water (e.g., with acetic acid). nih.govthermofisher.com This gradient allows for the precise separation of closely related isomers that may not have been resolved by previous chromatographic steps. maxapress.com The eluting fractions are monitored by a detector (typically UV at around 280 nm for gallotannins), and the fraction corresponding to 1,3,4,6-Tetragalloylglucose is collected. nih.gov Semi-preparative HPLC has been successfully used to purify various galloylglucose isomers, demonstrating its efficacy in isolating specific target compounds from complex mixtures. maxapress.com

Optimization of Extraction and Purification Parameters for High Purity

Achieving a high yield and purity of 1,3,4,6-Tetragalloylglucose is contingent upon the careful optimization of every parameter in the extraction and purification workflow.

For Ultrasound-Assisted Extraction, key parameters that require optimization include the solvent-to-solid ratio, ultrasonic power, extraction time, and temperature. mdpi.comnih.gov Methodologies like the Box-Behnken design can be employed to systematically evaluate these factors and determine the optimal conditions for maximizing extraction yield. nih.gov For example, studies on similar compounds have identified optimal conditions such as a solvent/solid ratio of 30:1 mL/g, an ultrasonic power of 300 W, and an extraction time of 40 minutes. mdpi.com

Table 1: Example of Optimized UAE Parameters for Flavonoid Extraction This table illustrates typical parameters optimized for extracting flavonoids, a process analogous to gallotannin extraction.

| Parameter | Optimized Value | Reference |

|---|---|---|

| Solvent/Solid Ratio | 30:1 mL/g | mdpi.com |

| Ultrasonic Power | 300 W | mdpi.com |

| Extraction Time | 40 min | mdpi.com |

| Solvent Concentration | 70% v/v Aqueous Solution | mdpi.com |

In the purification stages, HPLC parameters are critical. The mobile phase composition, gradient slope, flow rate, and column loading must be fine-tuned. A shallow gradient elution is often necessary to resolve structurally similar isomers. Overloading the column can lead to poor peak shape and co-elution of impurities, thus diminishing the final purity.

Challenges in High-Purity Preparation and Stability Considerations

The preparation of high-purity 1,3,4,6-Tetragalloylglucose is not without its challenges. The primary difficulty lies in its separation from a multitude of other structurally similar gallotannins present in natural extracts. maxapress.com Plant sources can contain a wide array of galloylglucose derivatives, including mono-, di-, tri-, tetra-, penta-, and even hexa-galloylglucose isomers. maxapress.com These compounds often have very similar polarities and retention times in chromatography, making their baseline separation a significant challenge.

Furthermore, the stability of the compound is a major concern. Gallotannins can be sensitive to hydrolysis, oxidation, and isomerization, particularly under harsh extraction conditions (e.g., high temperatures) or improper storage. The ester linkages in 1,3,4,6-Tetragalloylglucose are susceptible to cleavage, which would degrade the compound and compromise the purity of the final product. The lack of a large quantity of highly pure reference material has been noted as a bottleneck for extensive research, underscoring the difficulties in its preparation. phytopurify.com Therefore, maintaining mild conditions throughout the extraction and purification process and ensuring proper storage (e.g., at low temperatures and protected from light) are crucial for preserving the integrity and purity of the isolated compound. medchemexpress.com

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for determining the molecular structure of 1,3,4,6-tetragalloylglucose. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about atomic connectivity and the chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

¹H-NMR (Proton NMR): This technique provides information on the chemical environment of hydrogen atoms. For a tetragalloylglucose, ¹H-NMR spectra would show distinct signals for the protons of the glucose core and the galloyl moieties. The anomeric proton (H-1) of the glucose unit is particularly diagnostic, with its chemical shift and coupling constant indicating the α or β configuration of the glycosidic bond. Signals for the other glucose protons (H-2 to H-6) would appear at lower field positions compared to unsubstituted glucose due to the deshielding effect of the attached galloyl groups. The galloyl groups themselves would display characteristic singlets for their aromatic protons (H-2' and H-6'). chemfaces.com

¹³C-NMR (Carbon-13 NMR): This method maps the carbon skeleton of the molecule. In the ¹³C-NMR spectrum of 1,3,4,6-tetragalloylglucose, distinct signals would correspond to each of the 34 carbon atoms. Key signals include those for the glucose carbons (C-1 to C-6) and the carbons of the four galloyl groups, including the carbonyl carbons of the ester linkages and the aromatic carbons. scispace.com The positions of the galloyl groups are confirmed by observing the downfield shifts of the corresponding glucose carbons (C-1, C-3, C-4, C-6) compared to those of free glucose.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the complex spectra of gallotannins. researchgate.net COSY experiments establish proton-proton correlations, helping to trace the connectivity within the glucose ring. HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which are vital for confirming the exact locations of the four galloyl groups by showing correlations between the glucose protons (e.g., H-1, H-3, H-4, H-6) and the carbonyl carbons of the corresponding galloyl moieties. chemfaces.com The comprehensive structural analysis of related compounds is often achieved through the combined use of 1D and 2D NMR techniques. chemfaces.combiocrick.com

Mass Spectrometry (MS) Techniques (e.g., LC-MS, MALDI-TOF)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 1,3,4,6-tetragalloylglucose and for confirming its structure through fragmentation analysis. It is often coupled with a liquid chromatography system (LC-MS) for analyzing complex mixtures.

The compound 1,3,4,6-tetragalloylglucose has been identified in plant extracts, such as from Paeoniae Radix Rubra, using Ultrahigh-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS/MS). nih.gov In these analyses, the compound is identified by its accurate mass and characteristic fragmentation pattern.

In negative ion mode ESI-MS (Electrospray Ionization Mass Spectrometry), 1,3,4,6-tetragalloylglucose typically forms a deprotonated molecule [M-H]⁻. Subsequent fragmentation (MS/MS) involves the sequential loss of galloyl moieties (152 Da) and gallic acid (170 Da). nih.govresearchgate.net For instance, the fragmentation of the [M-H]⁻ ion at m/z 787.1 would show daughter ions corresponding to the loss of one, two, and three galloyl groups. nih.govnih.gov This predictable fragmentation is a hallmark of gallotannins and allows for their confident identification. researchgate.net

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating 1,3,4,6-tetragalloylglucose from complex plant extracts and for assessing its purity and concentration.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a high-resolution separation technique that offers significant advantages over traditional HPLC, including faster analysis times and greater sensitivity. nih.gov It is frequently used for the analysis of complex traditional medicine formulations and plant extracts containing numerous structurally similar compounds, such as gallotannin isomers. nih.govnih.gov

In a typical UPLC method for analyzing polyphenols, a sub-2 µm particle column (e.g., a C18 column) is used with a mobile phase gradient consisting of acetonitrile (B52724) and water, often with a formic acid modifier to improve peak shape. nih.govnih.gov For example, a study identified 1,3,4,6-tetragalloylglucose in Paeoniae Radix Rubra using a UPLC system with an Ultimate UPLC XB-C18 column and a gradient of acetonitrile and 0.1% formic acid in water. nih.gov This high-resolution separation is critical for distinguishing 1,3,4,6-tetragalloylglucose from other isomers like 1,2,3,6-tetragalloylglucose. Its coupling with TOF-MS allows for simultaneous separation and identification. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC remains a robust and widely used method for the analysis and purification of gallotannins. chemfaces.com The technique is used to assess the purity of standards and to quantify the compound in various matrices. A vendor of a 1,3,4,6-tetragalloylglucose standard confirms its purity (≥95%) by HPLC and ¹H-NMR. chemfaces.com

A typical HPLC setup for gallotannin analysis involves a C18 reversed-phase column and a mobile phase gradient of an organic solvent (like acetonitrile or methanol) and acidified water. chemfaces.com Detection is commonly performed using a UV detector, as the galloyl groups have a strong absorbance around 280 nm. The development of HPLC methods is crucial for quality control, ensuring the identity and purity of the compound for research purposes.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital technique for determining the absolute stereochemistry of chiral molecules like 1,3,4,6-tetragalloylglucose. This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the three-dimensional arrangement of atoms.

Mechanistic Investigations of Biological Activities: in Vitro and Cellular/molecular Studies

Antioxidant Mechanisms

The antioxidant properties of 1,3,4,6-tetragalloylglucose are attributed to its multiple galloyl groups, which are effective at donating hydrogen atoms to neutralize free radicals. nih.gov

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Protection Against Oxidative Stress in Cellular Models

In a study investigating the antioxidant components of Paeoniae Radix Rubra, 1,3,4,6-tetragalloylglucose was identified as one of the potential bioactive constituents. nih.gov This research utilized a cellular model of oxidative stress induced by hydrogen peroxide (H₂O₂) in mouse hippocampal neuronal (HT-22) cells. The study screened various components and found that the preliminary active compounds offered significant protection against this induced cellular oxidative stress, although specific quantitative data for 1,3,4,6-tetragalloylglucose's protective effects on cell viability or its impact on antioxidant markers like malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH) were not detailed for the individual compound. nih.gov

Anti-inflammatory Pathways

General anti-inflammatory effects have been ascribed to 1,3,4,6-tetragalloylglucose, though specific mechanistic data are sparse. nih.gov

Inhibition of Pro-inflammatory Cytokines and Mediators

Direct experimental evidence demonstrating the inhibitory effect of isolated 1,3,4,6-tetragalloylglucose on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1beta (IL-1β) is not extensively documented. However, network pharmacology studies on traditional medicinal formulas containing 1,3,4,6-tetragalloylglucose have predicted that this compound may be involved in modulating inflammatory pathways, including the cytokine-cytokine receptor interaction pathway. researchgate.net These computational predictions require experimental validation to confirm a direct causal relationship.

Modulation of Inflammatory Enzyme Activity (e.g., COX, LOX)

There is a lack of specific studies investigating the direct modulatory effect of 1,3,4,6-tetragalloylglucose on the activity of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). While some commercial suppliers list this compound alongside others with known COX/LOX inhibitory activity, such as chebulagic acid, this does not constitute scientific evidence of its own activity. chemfaces.cnchemfaces.com

Anticancer Mechanisms at the Cellular and Molecular Level

The potential anticancer properties of 1,3,4,6-tetragalloylglucose have been suggested, but detailed mechanistic studies at the cellular and molecular level are not available in the current body of scientific literature. There is no specific research demonstrating its effects on apoptosis induction or cell cycle regulation in particular cancer cell lines.

Induction of Apoptosis (e.g., Caspase Activation, DNA Fragmentation)

1,3,4,6-Tetragalloylglucose has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. This process is often mediated by the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis. nih.gov Studies have demonstrated that treatment with a related compound, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspases-3, -7, -8, and -9 in cisplatin-resistant non-small lung cancer cells. nih.gov This activation of the caspase cascade ultimately results in the breakdown of the cell's nuclear structure and subsequent DNA fragmentation, a hallmark of apoptosis. nih.govujpronline.com

Furthermore, PGG has been observed to activate key proteins involved in the DNA damage response, such as p53, checkpoint kinase 2 (CHK2), and H2A histone family member X (H2AX). nih.gov The phosphorylation of H2AX is a sensitive marker for DNA double-strand breaks, and its increased levels, along with DNA fragmentation observed in comet assays, confirm the DNA-damaging effects of PGG. nih.gov Knockdown of p53 has been shown to diminish the ability of PGG to reduce cell viability and cleave caspase-3 and PARP, highlighting the importance of the p53 pathway in PGG-induced apoptosis. nih.gov In some cell types, the induction of apoptosis by PGG is also associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, XIAP, and survivin. nih.gov

Inhibition of Cell Proliferation and Cell Cycle Arrest

In addition to inducing apoptosis, 1,3,4,6-tetragalloylglucose and its analogue PGG have been found to inhibit the proliferation of cancer cells by causing cell cycle arrest. researchgate.net PGG has been shown to induce both S-phase and G1-phase arrest in prostate and breast cancer cells. researchgate.netnih.gov The S-phase arrest is attributed to the potent inhibition of DNA replication, as evidenced by a rapid decrease in the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA of S-phase cells. researchgate.netnih.gov In isolated nuclei, PGG demonstrated superior efficacy in inhibiting DNA replicative synthesis compared to aphidocolin, a known DNA polymerase alpha inhibitor. researchgate.net

The G1-phase arrest induced by PGG is closely linked to the downregulation of cyclin D1. researchgate.netnih.gov Overexpression of cyclin D1 has been shown to abrogate the G1 arrest, further supporting the role of this protein in the cell cycle inhibitory effects of PGG. researchgate.netnih.gov In serum-starved synchronized breast cancer cells, the downregulation of cyclin D1 by PGG was associated with the de-phosphorylation of the retinoblastoma (Rb) protein just before the G1-S transition. nih.gov Interestingly, the cell cycle arrest induced by PGG appears to occur independently of the cyclin-dependent kinase (CDK) inhibitors p21(Cip1) and p27(Kip1). nih.gov

Cellular Anti-angiogenesis Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. nih.govnih.gov 1,3,4,6-Tetragalloylglucose has demonstrated anti-angiogenic properties through various mechanisms. One key target identified is the capillary morphogenesis gene 2 (CMG2), a transmembrane protein that binds to the extracellular matrix and is also a receptor for the anthrax toxin. nih.gov PGG has been found to inhibit CMG2 with a submicromolar IC50 value. nih.gov This inhibition of CMG2 is believed to contribute to the anti-angiogenic activity of PGG, as high-affinity binders of CMG2 have been shown to inhibit angiogenesis and tumor growth. nih.gov

Furthermore, PGG has been shown to inhibit the migration of human dermal microvascular endothelial cells at concentrations similar to those that inhibit CMG2. nih.gov In vivo studies using the mouse corneal micropocket assay have confirmed that both oral and intraperitoneal administration of PGG can inhibit angiogenesis. nih.gov These findings suggest that a significant portion of the anti-tumor activity of PGG may be due to its anti-angiogenic effects mediated through the inhibition of CMG2. nih.gov

Antimicrobial and Antiviral Activity Mechanisms

Effects on Bacterial and Fungal Growth

1,3,4,6-Tetragalloylglucose has demonstrated notable antimicrobial activity against a range of pathogens. Specifically, its analogue PGG has been shown to possess broad-spectrum antifungal properties, including activity against various Candida species. nih.gov Research has indicated that PGG exhibits potent in vitro antifungal activity, with minimum inhibitory concentrations (MICs) against Candida albicans ranging from 0.5 to 1 µg/mL. nih.gov The mechanism of this antifungal action is believed to involve the binding and inhibition of the enzyme enolase (Eno1) in Candida albicans. nih.gov

In addition to its antifungal effects, PGG has also been reported to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.comresearchgate.net

Table 1: Antifungal Activity of PGG against Candida Species

| Candida Species | MIC Range (µg/mL) |

| C. albicans | 0.5 - 1.0 |

| C. glabrata | 0.25 - 0.5 |

| C. parapsilosis | 0.5 - 4.0 |

| C. auris | 0.25 - 8.0 |

| Data sourced from nih.gov |

Inhibition of Viral Replication and Associated Enzymes (e.g., HIV integrase, reverse transcriptase, HCV protease)

The antiviral properties of 1,3,4,6-tetragalloylglucose and related compounds have been investigated against several viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). nih.gov Studies have shown that PGG can inhibit key enzymes involved in the HIV replication cycle. nih.gov HIV integrase (IN) and reverse transcriptase (RT) are essential for the virus to integrate its genetic material into the host cell's genome. mdpi.comnih.govmdpi.comnih.gov PGG has been identified as an inhibitor of these viral enzymes. nih.gov The inhibitory activity of PGG against HSV has also been reported, with an ED50 of 12µM against the virus and an IC50 of 117µM for the host cells in an in vitro model. nih.gov Structure-activity relationship studies suggest that the antiviral activity is positively correlated with the number of phenolic groups in the molecule. nih.gov

Enzyme Inhibition and Modulation Studies

Beyond its direct effects on cell signaling and microbial enzymes, 1,3,4,6-tetragalloylglucose has been shown to inhibit other key cellular enzymes. One notable target is fatty acid synthase (FAS), an enzyme that is overexpressed in many cancer cells and plays a vital role in tumor growth. nih.gov PGG has been found to inhibit FAS through both reversible fast-binding and irreversible slow-binding mechanisms. nih.gov The half-inhibitory concentration (IC50) for the reversible inhibition is 1.16 μM, while the irreversible inhibition follows saturation kinetics with a dissociation constant of 0.59 μM and a limiting rate constant of 0.16 min⁻¹. nih.gov The primary site of action for PGG on FAS is the β-ketoacyl reduction domain. nih.gov

Furthermore, studies have explored the inhibitory effects of related iminosugar derivatives on α-mannosidases, a class of enzymes involved in various cellular processes. beilstein-journals.org While not a direct study on 1,3,4,6-tetragalloylglucose itself, this research highlights the broader potential for glucose analogues to act as enzyme inhibitors. beilstein-journals.org

Anti-Glycation Mechanisms

The non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids leads to the formation of Advanced Glycation Endproducts (AGEs). nih.govmdpi.com AGEs are implicated in the pathogenesis of diabetic complications and other age-related diseases. medchemexpress.comyoutube.com

While direct studies on 1,3,4,6-tetragalloylglucose are limited, extensive research on the closely related penta-O-galloyl-β-d-glucose (PGG) provides significant insight into the anti-glycation mechanisms of gallotannins. PGG has been shown to be a potent inhibitor of AGEs formation through multiple mechanisms nih.gov:

Inhibition of Intermediates: It effectively blocks the formation of glycated intermediates such as fructosamine (B8680336) and reactive α-dicarbonyl compounds like methylglyoxal (B44143) (MGO). nih.gov

Radical Scavenging: PGG exhibits strong radical-scavenging properties, which is crucial as oxidative stress is known to accelerate AGEs formation. nih.gov

Chelation of Metal Ions: By chelating metal ions, it can prevent the autoxidation of glucose, a key step in the glycation process. nih.gov

Protection of Protein Structure: Mechanistic analysis has shown that PGG can protect proteins like bovine serum albumin (BSA) from glycation by preventing the aggregation of amyloid fibrils and stabilizing the protein's secondary structure. nih.gov

Trapping of Reactive Carbonyls: PGG has demonstrated a significant capacity to trap reactive intermediates like MGO, forming PGG-mono-MGO adducts, thereby neutralizing their ability to damage proteins. nih.gov

These anti-glycation activities are largely attributed to the presence of multiple galloyl groups, suggesting that 1,3,4,6-tetragalloylglucose likely shares similar protective mechanisms. nih.gov

Immunomodulatory Activities

Gallotannins are recognized for their broad biological activities, including immunomodulatory effects. mdpi.comnih.gov These effects can manifest as anti-inflammatory and regulatory actions on various immune cells. ipb.ac.id

Specific studies detailing the anti-complement system activity of 1,3,4,6-tetragalloylglucose are not found in the reviewed literature. However, the general class of gallotannins has been reported to possess immunomodulatory and anti-inflammatory properties. mdpi.comipb.ac.id For instance, extracts rich in gallotannins from sources like Quercus infectoria (oak galls) have been shown to modulate macrophage activity, including proliferation and phagocytosis, and influence cytokine production. nih.gov The anti-inflammatory effects are often linked to the antioxidant capacity of these compounds. nih.gov

Other Investigated Mechanistic Actions

Further research into the cellular effects of gallotannins has revealed other potential mechanisms of action.

Structure Activity Relationship Sar Studies

Influence of Degree of Galloylation on Biological Activity

The degree of galloylation, or the number of galloyl groups attached to the glucose core, is a critical determinant of the biological activity of gallotannins. Generally, an increase in the number of galloyl groups correlates with enhanced biological effects, although this relationship can vary depending on the specific activity being assessed. researchgate.netfrontiersin.org

Research has demonstrated that antioxidant activities of Chinese gallotannins increase with a higher number of galloyl groups. researchgate.net This trend is also observed in their ability to scavenge free radicals and inhibit lipid peroxidation. frontiersin.orgresearchgate.net For instance, the antioxidative capacity of galloylglucoses on lipid peroxidation has been shown to follow the order of pentagalloylglucose (B1669849) (PGG) > tetragalloylglucose (TeGG) > trigalloylglucose (TGG) > digalloylglucose (DiGG) > gallic acid. frontiersin.org

In terms of antimicrobial properties, the effect of galloylation can be more complex. While some studies suggest that antibacterial activities are not significantly affected by the degree of galloylation, others have found that a higher number of galloyl groups leads to stronger inhibition of certain bacteria. researchgate.netnih.gov For example, hexa- and hepta-galloylglucopyranoses have been shown to inhibit Salmonella typhimurium, while digalloylglucose exhibited very low antimicrobial activity against the same strain. researchgate.net The enhanced activity of more heavily galloylated tannins is often attributed to their increased ability to bind to and precipitate proteins, a key mechanism in their antimicrobial action. nih.gov

The table below summarizes the general trend of how the degree of galloylation influences various biological activities of gallotannins.

| Biological Activity | Influence of Increasing Galloylation |

| Antioxidant Activity | Generally Increases researchgate.netfrontiersin.org |

| Antimicrobial Activity | Generally Increases, but can be strain-dependent researchgate.netnih.gov |

| Protein Binding | Increases nih.gov |

Impact of Galloyl Group Positional Isomerism on Activity (e.g., comparison of 1,3,4,6-TeGG with 1,2,3,6-TeGG)

The specific positions of the galloyl groups on the glucose core, known as positional isomerism, also play a significant role in determining the biological activity of gallotannins. Even with the same number of galloyl groups, different isomers can exhibit distinct potencies.

For example, a comparison between 1,3,4,6-TeGG and its isomer 1,2,3,6-tetragalloyl-β-D-glucose (1,2,3,6-TeGG) reveals differences in their biological effects. Studies have shown that 1,2,3,6-TeGG is a potent inhibitor of HIV integrase and reverse transcriptase. nih.govmedchemexpress.com It has also been found to inhibit angiotensin-converting enzyme (ACE), although this effect was diminished in the presence of bovine serum albumin, suggesting a non-specific protein binding mechanism for this particular activity. nih.gov

Comparative Analysis with Monogalloyl, Digalloyl, Trigalloyl, and Pentagalloylglucoses

A comparative analysis of 1,3,4,6-TeGG with galloylglucoses having fewer or more galloyl groups further elucidates the structure-activity relationships of this class of compounds. The general consensus is that a higher degree of galloylation often leads to more potent biological activity. researchgate.netresearchgate.net

Monogalloyl- and Digalloylglucoses: These compounds generally exhibit weaker biological activities compared to their more galloylated counterparts. researchgate.net For instance, digalloylglucose has been reported to have very low antimicrobial activity. researchgate.net

Trigalloylglucoses (TGGs): These compounds, such as 1,3,6-tri-O-galloyl-β-D-glucose, show moderate activity. For example, it has a weaker inhibitory effect on HIV integrase and reverse transcriptase compared to pentagalloylglucose (PGG). nih.gov

Pentagalloylglucose (PGG): As the fully galloylated glucose, PGG often demonstrates the highest activity among the galloylglucoses in many biological assays, including antioxidant, antimicrobial, and anti-cancer effects. researchgate.netnih.govmdpi.com

This trend of increasing activity with more galloyl groups is often attributed to the greater number of phenolic hydroxyl groups, which are key for radical scavenging and metal chelation, as well as for forming multiple interaction points with biological macromolecules. researchgate.net

The following table provides a comparative overview of the biological activities of different galloylglucoses.

| Compound | Degree of Galloylation | General Biological Activity |

| Monogalloylglucose | 1 | Low |

| Digalloylglucose | 2 | Low to Moderate researchgate.net |

| Trigalloylglucose | 3 | Moderate nih.gov |

| 1,3,4,6-Tetragalloylglucose | 4 | High |

| Pentagalloylglucose | 5 | Very High researchgate.netnih.govmdpi.com |

Computational Chemistry and Molecular Modeling Approaches

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for understanding the structure-activity relationships of compounds like 1,3,4,6-TeGG at a molecular level. These techniques provide insights into how these molecules interact with their biological targets.

Molecular Docking Simulations to Elucidate Binding Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov This method has been used to study the interactions of gallotannins, including tetragalloylglucose, with various protein targets.

Docking simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the galloyl groups of the ligand and the amino acid residues in the active site of a protein. researchgate.net For example, docking studies with pentagalloylglucose (PGG) have shown its potential to bind to the receptor-binding domain of the SARS-CoV-2 spike protein, suggesting a mechanism for its antiviral activity. researchgate.net While specific docking studies on 1,3,4,6-TeGG are not as prevalent in the literature, the principles derived from studies on similar gallotannins are applicable. These simulations help to explain the observed biological activities and can guide the design of more potent analogs.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. nih.govnih.gov These simulations can reveal the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov

MD simulations have been employed to study the interactions of various polyphenols with proteins and cell membranes. researchgate.net For instance, simulations have shown that galloylated polyphenols can significantly disturb the lipid alkyl chains in cell membranes, which may contribute to their biological effects. researchgate.net In the context of enzyme inhibition, MD simulations can help to understand the residence time of the ligand in the active site and the flexibility of both the ligand and the protein during the interaction. nih.gov For gallotannins, MD simulations can elucidate how the multiple galloyl groups contribute to a stable binding within a target's active site, providing a deeper understanding of the structure-activity relationships observed experimentally. mdpi.com

Chemical Synthesis and Semisynthesis for Research and Derivatization

Methodologies for Total Chemical Synthesis of 1,3,4,6-Tetragalloylglucose

The total chemical synthesis of complex, poly-acylated glucose derivatives like 1,3,4,6-tetragalloylglucose presents a significant challenge due to the need for regioselective control. The principal objective is to introduce galloyl groups at the C-1, C-3, C-4, and C-6 positions of the glucose core while leaving the C-2 hydroxyl group free. This requires a sophisticated strategy involving the use of protecting groups to selectively mask and de-mask the various hydroxyl groups of the glucose molecule.

While a specific, detailed total synthesis of 1,3,4,6-tetragalloylglucose is not extensively documented in publicly available literature, the synthetic routes for structurally related galloylglucose isomers, such as 1,3,6-tri-O-galloyl-β-D-glucose, provide a well-established blueprint for its potential synthesis. researchgate.net The general approach involves a multi-step sequence:

Protection of Glucose Hydroxyls: The synthesis would commence with a suitable glucose derivative where most hydroxyl groups are protected, leaving only the desired positions (or their precursors) available for galloylation. A common starting material for such syntheses is D-glucose or its derivatives.

Regioselective Acylation: The core of the synthesis lies in the regioselective introduction of the galloyl moieties. This is typically achieved through esterification reactions using a protected gallic acid derivative, such as tri-O-benzylgalloyl chloride or a similar activated form. The use of protecting groups on the gallic acid itself (e.g., benzyl (B1604629) ethers) is crucial to prevent self-polymerization and other side reactions.

Orthogonal Protecting Group Strategy: An orthogonal protecting group strategy is essential. This means that different types of protecting groups are used for different hydroxyls, allowing for their selective removal under specific reaction conditions without affecting other protecting groups. For instance, benzyl ethers, acetals, and silyl (B83357) ethers are common protecting groups in carbohydrate chemistry.

Stepwise Galloylation: The four galloyl groups would likely be introduced in a stepwise or convergent manner. For example, a glucose derivative with free hydroxyls at the 3, 4, and 6 positions might be galloylated first, followed by deprotection and subsequent galloylation of the anomeric (C-1) position.

Final Deprotection: The final step in the synthesis is the global deprotection of all the protecting groups from both the glucose core and the galloyl moieties. This is often accomplished through catalytic hydrogenation to remove benzyl groups, yielding the final 1,3,4,6-tetragalloylglucose.

A plausible synthetic intermediate would be a glucose molecule with a protecting group at the C-2 position that is stable to the conditions required for galloylation at the other positions. The synthesis of other unnatural gallotannins has demonstrated the feasibility of such approaches, employing reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification process. mdpi.comnih.gov

Table 1: Key Reagents and Techniques in the Proposed Total Synthesis of 1,3,4,6-Tetragalloylglucose

| Step | Reagent/Technique | Purpose |

| Protection | Benzyl ethers, Acetals (e.g., Isopropylidene), Silyl ethers | To selectively mask hydroxyl groups on the glucose core. |

| Galloylation | Tri-O-benzylgalloyl chloride, DCC, DMAP | To introduce the protected galloyl groups at specific positions. |

| Deprotection | Catalytic Hydrogenation (e.g., Pd/C, H₂), Acidic Hydrolysis | To remove protecting groups and yield the final product. |

| Purification | Silica (B1680970) Gel Column Chromatography, HPLC | To isolate and purify intermediates and the final compound. |

Strategies for Semisynthesis and Derivatization for SAR Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For gallotannins, the number and position of the galloyl groups are known to be critical determinants of their biological effects. researchgate.net Semisynthesis and derivatization of 1,3,4,6-tetragalloylglucose are key strategies to probe these relationships.

These studies typically involve the synthesis of a series of analogues where specific structural features are systematically varied. Starting with either naturally isolated or synthetically produced 1,3,4,6-tetragalloylglucose, researchers can perform chemical modifications to generate a library of related compounds.

Key Derivatization Strategies for SAR Studies:

Variation in the Number of Galloyl Groups: By selectively removing one or more galloyl groups from 1,3,4,6-tetragalloylglucose, or by adding a galloyl group to a related trigalloylated compound, the impact of the degree of galloylation on a specific biological activity can be assessed.

Modification of the Galloyl Moiety: The phenolic hydroxyl groups on the galloyl units can be modified. For example, methylation to form syringoyl groups or conversion to other esters or ethers can reveal the importance of the free hydroxyls for activity.

Alteration of the Glucose Core: The free C-2 hydroxyl group of 1,3,4,6-tetragalloylglucose is a prime site for modification. It can be acylated, alkylated, or replaced with other functional groups to explore the steric and electronic requirements for activity at this position.

Synthesis of Positional Isomers: The synthesis of other tetragalloylglucose isomers, such as 1,2,3,6-tetragalloylglucose, and comparing their activities directly with the 1,3,4,6-isomer provides direct insight into the importance of the galloylation pattern. nih.gov

Introduction of Non-natural Cores: Researchers have synthesized gallotannin analogues with polyol cores other than glucose, such as inositol (B14025) or 1,5-anhydroalditol, to investigate how the central scaffold affects biological properties. nih.govfrontiersin.org

The synthesis of these derivatives often employs the same fundamental reactions as total synthesis, such as protection, acylation, and deprotection, but applied to a more complex starting material. The resulting library of compounds is then screened in various biological assays to build a comprehensive SAR profile.

Table 2: Examples of Derivatization for Gallotannin SAR Studies

| Derivatization Strategy | Example Modification | Rationale for SAR |

| Varying Galloylation Degree | Synthesis of di- and tri-galloylglucose analogues | To determine the optimal number of galloyl groups for activity. |

| Modifying Galloyl Groups | Conversion of galloyl to syringoyl (3,5-dimethoxy-4-hydroxybenzoyl) | To assess the role of the phenolic hydroxyls in target binding. |

| Altering the Glucose Core | Acylation of the free C-2 hydroxyl group | To probe the steric and electronic tolerance at this position. |

| Changing the Polyol Core | Replacing glucose with inositol or other cyclitols | To evaluate the influence of the central scaffold's stereochemistry and flexibility. nih.gov |

Synthesis of Radiolabeled 1,3,4,6-Tetragalloylglucose for Research Probes

Radiolabeled compounds are invaluable tools in biomedical research, allowing for the sensitive and quantitative study of the absorption, distribution, metabolism, and excretion (ADME) of a molecule. The synthesis of a radiolabeled version of 1,3,4,6-tetragalloylglucose would enable detailed pharmacokinetic studies and could be used as a probe in target-binding assays.

There are several potential strategies for introducing a radionuclide into the 1,3,4,6-tetragalloylglucose structure:

Tritium (B154650) (³H) or Carbon-14 (¹⁴C) Labeling: These isotopes are commonly used for in vitro and preclinical in vivo studies.

¹⁴C-Labeling: A ¹⁴C-labeled glucose could be used as the starting material for the total synthesis, resulting in a ¹⁴C-labeled glucose core. Alternatively, ¹⁴C-labeled gallic acid could be synthesized and incorporated.

³H-Labeling: Tritium can be introduced through catalytic tritium exchange on an unsaturated precursor or by reduction of a suitable functional group with a tritium-containing reagent (e.g., sodium borotritide).

Positron Emission Tomography (PET) Isotopes (e.g., ¹⁸F, ¹¹C): For in vivo imaging studies, short-lived positron-emitting isotopes are required.

¹⁸F-Labeling: The introduction of Fluorine-18 is a common strategy for developing PET imaging agents. A synthetic precursor to 1,3,4,6-tetragalloylglucose could be designed with a suitable leaving group (e.g., a tosylate or triflate) that can be displaced by [¹⁸F]fluoride. The synthesis of ¹⁸F-labeled glucosamine (B1671600) derivatives for cancer imaging provides a relevant precedent for this approach. rsc.org The label could potentially be introduced on the glucose core.

¹¹C-Labeling: Carbon-11 can be introduced via methylation of one of the phenolic hydroxyls on the galloyl groups using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This would, however, alter the structure and potentially the biological activity of the parent compound.

The synthesis of radiolabeled gallotannins is challenging due to the need for rapid and efficient chemistry, especially when working with short-lived isotopes like ¹¹C (t½ ≈ 20 min) and ¹⁸F (t½ ≈ 110 min). The purification of the final radiolabeled product to a high radiochemical purity is also a critical step, typically requiring high-performance liquid chromatography (HPLC). While specific methods for radiolabeling 1,3,4,6-tetragalloylglucose are not reported, the general strategies developed for other polyphenols and glucose derivatives would be applicable. nih.govnih.gov

Ecological and Physiological Roles in Plants

A Formidable Defender: Role as a Plant Defense Molecule

Plants, being stationary organisms, have evolved a sophisticated chemical arsenal (B13267) to protect themselves from a barrage of threats, including pathogenic microorganisms and herbivores. Gallotannins, such as 1,3,4,6-Tetragalloylglucose, are a crucial component of this defense system.

Defense Against Pathogens

While direct studies on the antifungal and antibacterial properties of 1,3,4,6-Tetragalloylglucose in a plant context are limited, the well-documented antimicrobial activities of closely related gallotannins offer significant insights. For instance, mixed-linked β-1,3/1,4-glucans, which are structurally related to the glucose core of tetragalloylglucose, have been shown to trigger immune responses in plants like Arabidopsis thaliana, tomato, and pepper, enhancing their resistance to various bacterial and fungal pathogens. nih.gov This suggests that the glucose moiety of 1,3,4,6-Tetragalloylglucose could potentially be recognized by plant immune systems, initiating a defense response.

Furthermore, gallotannins, in general, are known to inhibit the growth of pathogenic fungi and bacteria. This inhibition is often attributed to their ability to bind to and inactivate microbial enzymes and proteins, disrupt cell membranes, and chelate essential metal ions. While specific data for the 1,3,4,6-isomer is scarce, related compounds have demonstrated these effects.

Deterrence of Herbivores

The feeding-deterrent properties of tannins against herbivores are well-established. The astringent taste of tannins, resulting from their ability to precipitate proteins in the saliva and mucous membranes of herbivores, acts as a primary deterrent. This interaction creates a dry, puckering sensation that is unpalatable to many insects and larger animals.

A Key Player in Plant Physiology: Contribution as a Secondary Metabolite

Beyond its direct defensive roles, 1,3,4,6-Tetragalloylglucose, as a secondary metabolite, contributes to various physiological processes that are vital for a plant's survival and interaction with its environment.

Secondary metabolites are compounds that are not directly involved in the primary processes of growth and development but are crucial for the plant's ability to cope with environmental challenges. Gallotannins are synthesized in response to various biotic and abiotic stresses.

The accumulation of 1,3,4,6-Tetragalloylglucose and other gallotannins can be induced by factors such as wounding, pathogen attack, and exposure to high light or UV radiation. This accumulation serves to enhance the plant's defensive capabilities and its resilience to environmental stressors. For example, the antioxidant properties of the galloyl groups can help to mitigate oxidative stress caused by various environmental challenges.

The synthesis of these compounds represents a significant metabolic investment for the plant, highlighting their importance in ensuring survival in a complex and often hostile environment. The production and storage of these compounds are tightly regulated, ensuring they are available when and where they are needed most.

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Novel Molecular Targets and Signaling Pathways

A primary avenue for future research is the identification of specific molecular targets and signaling pathways modulated by 1,3,4,6-tetragalloylglucose. Studies on related isomers have provided a roadmap for this exploration. For instance, 1,2,3,6-tetragalloylglucose is a known competitive inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1) and also shows inhibitory activity against HIV integrase and reverse transcriptase, as well as HCV protease. medchemexpress.comtargetmol.com Another isomer, 1,2,4,6-tetra-O-galloyl-β-D-glucose, has been identified as a potential anti-hepatitis B virus (HBV) agent. researchgate.net

Future investigations should aim to screen 1,3,4,6-tetragalloylglucose against a wide panel of enzymes and receptors to uncover its specific interactome. Given the antioxidant and signaling modulation properties of the broader gallotannin class, it is plausible that this isomer could influence key cellular pathways involved in inflammation, cell proliferation, and oxidative stress. nih.govnih.gov Research could focus on pathways such as the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is known to be regulated by other gallotannins. nih.gov The structural differences between isomers are critical, as they can dictate the affinity and specificity of protein binding. frontiersin.org

Table 1: Known Molecular Targets of Related Tetragalloylglucose Isomers

| Isomer | Molecular Target | Observed Activity | Reference |

|---|---|---|---|

| 1,2,3,6-Tetragalloylglucose | UDP-glucuronosyltransferase 1A1 (UGT1A1) | Competitive Inhibition (Ki = 3.55 μM) | medchemexpress.com |

| 1,2,3,6-Tetragalloylglucose | HIV Integrase | Inhibition | medchemexpress.com |

| 1,2,3,6-Tetragalloylglucose | HCV Protease | Inhibition | medchemexpress.com |

| 1,2,4,6-Tetra-O-galloyl-β-D-glucose | Hepatitis B Virus (HBV) | Inhibition of HBsAg and HBeAg | researchgate.net |

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The accurate determination of 1,3,4,6-tetragalloylglucose and its metabolites in biological samples is crucial for understanding its pharmacokinetics and distribution. Future research should focus on developing and validating highly sensitive and specific analytical methods for its detection in complex matrices such as plasma, tissues, and cell lysates.

Advanced mass spectrometry techniques offer a promising approach. A method using matrix-assisted laser desorption/ionization time-of-flight quadrupole ion trap mass spectrometry (MALDI-QIT-TOF MS) has been successfully used for the rapid identification of various gallotannins in crude plant extracts without extensive sample preparation. nih.gov Similarly, flow injection analysis with high-resolution mass spectrometry has been employed for profiling gallotannins. scilit.net These methodologies could be adapted and optimized for the specific detection of the 1,3,4,6-isomer. The development of such techniques would enable trace-level quantification, which is essential for detailed mechanistic and preclinical studies. PubChem already contains MS2 data for this compound, which can serve as a reference for method development. nih.gov

Exploration of Enzymatic and Chemoenzymatic Synthesis Routes for Analogue Production

The limited availability of pure 1,3,4,6-tetragalloylglucose from natural sources necessitates the development of efficient synthetic routes. Exploring enzymatic and chemoenzymatic strategies is a key future direction, as these methods can offer high regioselectivity and yield.

The biosynthesis of gallotannins in plants provides a blueprint for this work. The process involves a series of position-specific galloylation steps, starting from the formation of 1-O-galloyl-β-D-glucose (β-glucogallin) from gallic acid and UDP-glucose, a reaction catalyzed by UDP-glucosyltransferases (UGTs). nih.govutu.fi Subsequent galloylations are catalyzed by serine carboxypeptidase-like (SCPL) acyltransferases, which use β-glucogallin or other galloylglucoses as activated acyl donors. utu.finih.govnih.gov Research has shown that specific enzymes catalyze the galloylation of particular positions on the glucose core. utu.fi

A chemoenzymatic approach, combining chemical protection of certain hydroxyl groups on the glucose core with enzymatic galloylation of the unprotected positions, could be a powerful strategy for producing 1,3,4,6-tetragalloylglucose and novel analogues with altered substitution patterns. mdpi.com The synthesis of various galloyl glucosides has been demonstrated, providing a foundation for producing this specific isomer. nih.gov

Table 2: Key Enzyme Families in Gallotannin Biosynthesis

| Enzyme Family | Function | Example Reaction | Reference |

|---|---|---|---|

| UDP-glucosyltransferases (UGTs) | Catalyzes the initial galloylation of glucose. | Gallic Acid + UDP-Glucose → 1-O-galloyl-β-D-glucose (β-glucogallin) | nih.gov |

| Serine Carboxypeptidase-Like (SCPL) Acyltransferases | Catalyzes subsequent, position-specific galloylation steps. | Galloylglucose (acceptor) + β-glucogallin (donor) → Digalloyglucose + Glucose | nih.govpnas.org |

Integration of Omics Data (Genomics, Proteomics) with Mechanistic Studies

To fully understand the biological role and biosynthetic origins of 1,3,4,6-tetragalloylglucose, a systems-level approach is needed. The integration of omics data (e.g., genomics, transcriptomics, proteomics) with functional studies represents a powerful future research direction. nih.gov

By identifying plants that naturally produce 1,3,4,6-tetragalloylglucose, comparative transcriptomics and proteomics can be used to pinpoint the specific UGT and SCPL enzymes responsible for its synthesis. A recent study on Camellia sinensis successfully used transcriptome sequencing to identify key genes associated with the accumulation of a related compound, 1,2,6-tri-O-galloyl-β-D-glucopyranose. mdpi.com A similar strategy could be applied to discover the complete biosynthetic pathway of 1,3,4,6-tetragalloylglucose.

Furthermore, treating model cell lines or organisms with the pure compound and subsequently analyzing changes in the transcriptome and proteome can help to build mechanistic models of its biological effects. This approach can reveal regulated genes, proteins, and pathways, providing a comprehensive view of the compound's mode of action and corroborating findings from targeted molecular assays. nih.gov

Potential for Development as Research Probes for Biological Systems

Given the specific enzymatic inhibitory activities of its isomers, 1,3,4,6-tetragalloylglucose has the potential to be developed into a valuable research probe. medchemexpress.comresearchgate.net Its unique three-dimensional structure, conferred by the specific arrangement of its four bulky galloyl groups, could be exploited to create highly selective inhibitors or binders for as-yet-unidentified molecular targets. frontiersin.org

Future research could focus on chemically modifying the 1,3,4,6-tetragalloylglucose scaffold. For example, the attachment of a fluorescent reporter group would allow its localization within cells to be visualized, helping to identify its sites of action. Alternatively, incorporating a photo-affinity label or a biotin (B1667282) tag could enable the covalent capture and subsequent identification of its specific binding partners through pull-down assays and mass spectrometry. Such probes would be invaluable tools for dissecting complex biological processes and validating novel drug targets.

常见问题

Basic Research Questions

Q. How can researchers chemically characterize 1,3,4,6-Tetragalloylglucose to confirm its structural identity?

- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) to determine the molecular formula (C₃₄H₂₈O₂₂, MW 788.6) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to identify galloyl substitution patterns. Cross-reference with CAS registry data (26922-99-6) for validation . For isomer differentiation, employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) to resolve structurally similar tetragalloylglucose isomers .

Q. What are the optimal storage and handling protocols for 1,3,4,6-Tetragalloylglucose in laboratory settings?

- Methodological Answer : Store lyophilized powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Dissolved in DMSO, store at -80°C (6 months) or -20°C (1 month). Use airtight, light-protected containers to prevent hydrolysis of galloyl esters. Always centrifuge dissolved samples before use to remove particulates .

Q. How should stock solutions of 1,3,4,6-Tetragalloylglucose be prepared for in vitro assays?

- Methodological Answer : Calculate molarity based on molecular weight (788.6 g/mol). For a 10 mM solution, dissolve 7.89 mg in 1 mL DMSO. Vortex thoroughly and validate concentration via UV-Vis spectrophotometry (λmax ≈ 275 nm, ε ≈ 10,000 M⁻¹cm⁻¹). Serial dilutions in assay buffer (e.g., PBS) should not exceed 0.1% DMSO to avoid solvent toxicity .

Q. What experimental strategies distinguish 1,3,4,6-Tetragalloylglucose from other galloylglucose isomers?